molecular formula C16H12F3N3O2 B1361774 4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde CAS No. 1031928-98-9

4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde

Cat. No. B1361774
CAS RN: 1031928-98-9
M. Wt: 335.28 g/mol
InChI Key: UZCZKLCHKADPFJ-UHFFFAOYSA-N
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Description

4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde is a useful research compound. Its molecular formula is C16H12F3N3O2 and its molecular weight is 335.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound has been involved in various synthesis techniques. For instance, it has been used in the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines through reactions that include the formation of 1,4-dihydropyridine ring and completed by aromatization (Dzvinchuk, 2007). Additionally, the synthesis of 2,6-disubstituted pyridines has been achieved by lithiation of related pyrazolo[1,5-a]pyridines, with the compound playing a role in the process (Miyashita et al., 1995).

Chemical Transformations

Chemical transformations involving this compound have been noted. For instance, the Hantzsch three-component cyclization using this compound leads to the formation of polycondensed heterocyclic systems (Dzvinchuk et al., 2009). In another example, starting from 1,3-dimethyl-5-aminopyrazole and p-substituted benzaldehydes, various compounds including bis-pyrazolyl Schiff base and bispyrazolo[3,4-b;4',3'-e]pyridine have been obtained (Esteves-Souza et al., 2001).

Photophysical Properties

The study of photophysical properties of compounds related to this chemical has been conducted. For instance, the synthesis of heterocyclic orthoaminoaldehyde such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde and its photophysical properties have been explored (Patil et al., 2010).

Multicomponent Synthesis and Biological Studies

This compound is integral in multicomponent synthesis processes and biological studies. For example, a series of polyfunctionalized pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anti-cancer activity against human cancer cell lines (Aggarwal et al., 2021).

Catalysis and Green Chemistry

In the context of catalysis and green chemistry, the compound has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, highlighting its role in promoting eco-friendly chemical processes (Rahmani et al., 2018).

properties

IUPAC Name

4-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-9-14-12(16(17,18)19)7-13(20-15(14)22(2)21-9)24-11-5-3-10(8-23)4-6-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCZKLCHKADPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)OC3=CC=C(C=C3)C=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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